molecular formula C24H26N2O6 B2683220 METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358329-78-8

METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2683220
CAS No.: 1358329-78-8
M. Wt: 438.48
InChI Key: YLWIKPPKLNGBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by a methoxy-substituted quinoline core, a methyl ester group at position 2, and a carbamoylmethoxy substituent at position 4 bearing a 2,4,6-trimethylphenyl (mesityl) group. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The mesityl carbamoyl moiety may confer steric bulk and lipophilicity, which could modulate solubility, bioavailability, and target selectivity.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-13-7-14(2)23(15(3)8-13)26-22(27)12-32-19-11-18(24(28)31-6)25-17-10-21(30-5)20(29-4)9-16(17)19/h7-11H,12H2,1-6H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIKPPKLNGBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxy-4-hydroxyquinoline with 2,4,6-trimethylphenyl isocyanate under controlled conditions to form the carbamoyl intermediate. This intermediate is then reacted with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

The compound shares structural motifs with several derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Features Reference
Target Compound Quinoline Methyl ester 4-[(Mesitylcarbamoyl)methoxy] High lipophilicity, bulky substituent -
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) Isoquinoline Ethyl ester 1-methyl Reduced planarity (dihydroisoquinoline)
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2-carboxamide (6f) Isoquinoline Phenylcarboxamide 1-methyl Enhanced hydrogen-bonding potential
6,7-Dimethoxy-2,4-diphenylquinoline Quinoline Phenyl Phenyl Planar aromatic system; π–π stacking observed in crystal

Key Observations :

  • Core Structure: The target compound’s quinoline core differs from isoquinoline derivatives (e.g., 6d, 6f), which exhibit a fused benzene ring in a different orientation. This distinction affects electronic distribution and steric accessibility .
  • Substituent Effects : The mesityl carbamoyl group in the target compound introduces significant steric hindrance compared to phenyl or methyl groups in analogues (e.g., 6d, 6f). This may reduce intermolecular interactions but enhance selectivity for hydrophobic binding pockets.
  • Crystal Packing: In 6,7-dimethoxy-2,4-diphenylquinoline, π–π interactions (inter-centroid distance: 3.737 Å) and C–H⋯O hydrogen bonds stabilize the crystal lattice .
Physicochemical and Pharmacological Properties

Lipophilicity: The methyl ester and mesityl groups in the target compound increase logP compared to analogues with polar substituents (e.g., 6f’s carboxamide). This suggests improved membrane permeability but reduced aqueous solubility. Bioactivity: Quinoline derivatives with methoxy groups (e.g., 6,7-dimethoxy-2,4-diphenylquinoline) are associated with antimalarial and kinase-inhibitory activities . The mesityl carbamoyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib.

Biological Activity

Methyl 6,7-dimethoxy-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology based on current literature.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its specific structural features include:

  • Methoxy Groups : Two methoxy groups at positions 6 and 7 enhance solubility and biological activity.
  • Carbamoyl Group : The presence of the carbamoyl group contributes to the compound's interaction with biological targets.
  • Trimethylphenyl Substituent : This bulky group may influence the compound's pharmacokinetics and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Quinoline Derivative : Starting from simple quinoline precursors, methoxy groups are introduced through methylation reactions.
  • Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with isocyanates or similar reagents.
  • Final Carboxylation : The carboxylic acid moiety is incorporated to yield the final product.

Anticancer Properties

Research indicates that quinoline derivatives often exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Quinoline compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the MAPK pathway .
  • Case Studies : A study demonstrated that related quinoline derivatives inhibited tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Quinoline derivatives have shown promise as antimicrobial agents:

  • In Vitro Studies : Compounds similar to this compound have been tested against various bacterial strains with notable efficacy against resistant strains .
  • Mechanism : The proposed mechanism involves interference with bacterial DNA gyrase or topoisomerase enzymes.

Anticoccidial Activity

Recent studies have highlighted the potential use of quinoline derivatives in treating coccidiosis in poultry:

  • Efficacy Testing : Compounds were evaluated using an anticoccidial index method, revealing that certain derivatives exhibited strong activity against Eimeria tenella, a common parasite in chickens .
  • Results Summary :
CompoundAnticoccidial IndexDose (mg/kg)
7e168.727
7c137.727
7d137.727
7g123.427

Q & A

Q. What are the optimal synthetic routes for this quinoline derivative?

  • Methodological Answer : The synthesis involves a multi-step process:

Quinoline Core Formation : Condensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the quinoline backbone.

Q. Functionalization :

  • Methoxy Groups : Methylation using methyl iodide and potassium carbonate in acetone under reflux .
  • Carbamoyl Methoxy Substituent : Reaction of 4-hydroxyquinoline intermediates with chloroacetyl chloride, followed by coupling with 2,4,6-trimethylaniline via carbodiimide-mediated amidation .

Esterification : Final carboxylate esterification using methanol and catalytic sulfuric acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and carbamoyl NH (δ 9.0–10.0 ppm) .
  • FTIR : Confirm ester carbonyl (1700–1750 cm⁻¹), carbamoyl (1650–1680 cm⁻¹), and methoxy (1250–1300 cm⁻¹) groups .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) per CLSI guidelines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How to analyze contradictory data between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic clearance (microsomal incubation) to identify bioavailability issues .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and correlate with reduced activity .
  • Formulation Optimization : Test liposomal or nanoparticle delivery systems to enhance solubility and tissue penetration .

Q. What strategies resolve structural ambiguities in regioselective functionalization?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substituent positions via NMR .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to confirm regiochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and validate experimental outcomes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trimethylphenyl with halogenated aryl groups) and assess impact on bioactivity .
  • QSAR Modeling : Use Molinspiration or Schrodinger Suite to correlate logP, polar surface area, and IC₅₀ values .
  • Target Engagement : SPR or ITC assays to quantify binding affinity to hypothesized targets (e.g., topoisomerase II) .

Key Notes

  • Reliable References : PubChem, EPA DSSTox, and CAS Common Chemistry data prioritized .
  • Methodological Focus : Emphasized experimental design, data reconciliation, and advanced analytical techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.